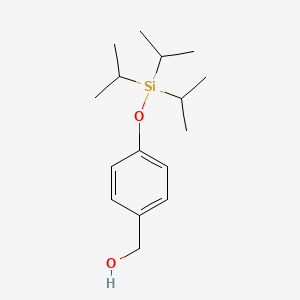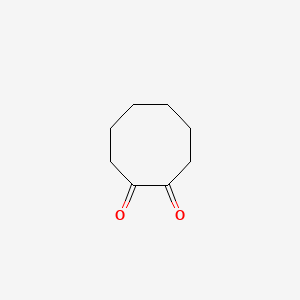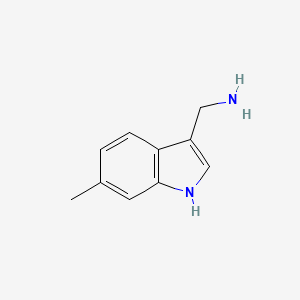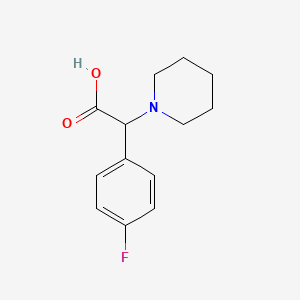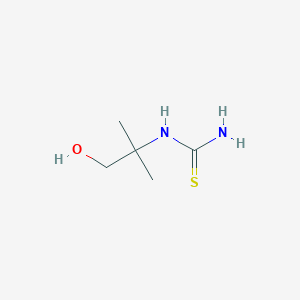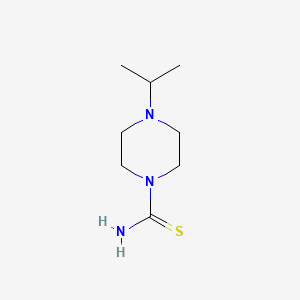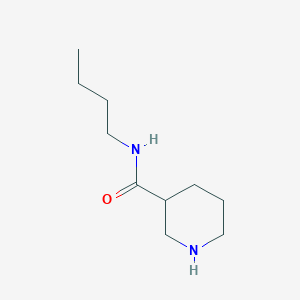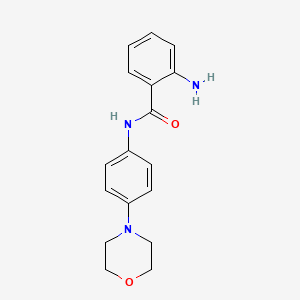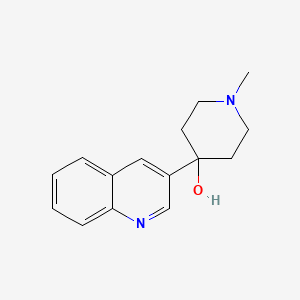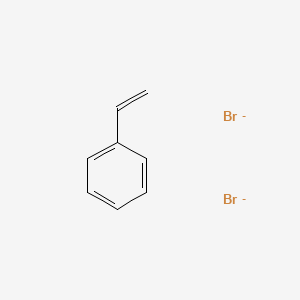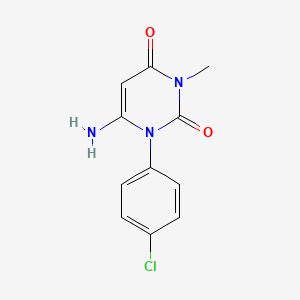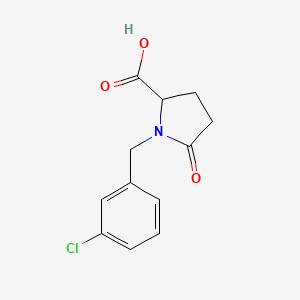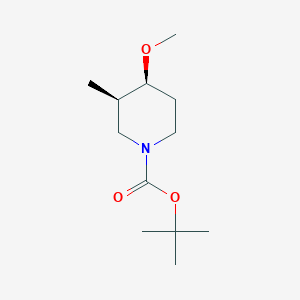
(3R,4S)-3-Methyl-4-Methoxyl-N-bocpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-3-Methyl-4-Methoxyl-N-bocpiperidine is a chiral piperidine derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and synthetic applications. The presence of the N-Boc (tert-butoxycarbonyl) protecting group further enhances its utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-Methyl-4-Methoxyl-N-bocpiperidine typically involves several steps, starting from commercially available starting materials. One common method involves the enantioselective synthesis using a lipase-mediated resolution protocol. This method describes the preparation of (±)-1-Cbz-cis-3-azido-4-hydroxypyrrolidine starting from commercially available diallylamine, followed by ring-closing metathesis (RCM) via SN2 displacement reactions . Pseudomonas cepacia lipase immobilized on diatomaceous earth (Amano PS-D) provides the desired enantiomer in excellent enantiomeric excess .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-3-Methyl-4-Methoxyl-N-bocpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(3R,4S)-3-Methyl-4-Methoxyl-N-bocpiperidine has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and chiral recognition processes.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and materials.
Mechanism of Action
The mechanism of action of (3R,4S)-3-Methyl-4-Methoxyl-N-bocpiperidine involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The N-Boc protecting group can be removed under acidic conditions, revealing the active piperidine moiety, which can then interact with enzymes, receptors, or other biomolecules. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-4-Methyl-3-hexanol: This compound is a pheromone of the ant Tetramorium impurum and shares similar stereochemistry.
(3R,4S)-3-methoxy-4-methylaminopyrrolidine: This compound has shown higher antibacterial activity and is used in the synthesis of biologically active molecules.
Uniqueness
(3R,4S)-3-Methyl-4-Methoxyl-N-bocpiperidine is unique due to its specific stereochemistry and the presence of the N-Boc protecting group. These features enhance its stability and reactivity, making it a valuable intermediate in various synthetic applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further distinguish it from other similar compounds.
Properties
Molecular Formula |
C12H23NO3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl (3R,4S)-4-methoxy-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-9-8-13(7-6-10(9)15-5)11(14)16-12(2,3)4/h9-10H,6-8H2,1-5H3/t9-,10+/m1/s1 |
InChI Key |
VXQSHEYOZVLRDD-ZJUUUORDSA-N |
Isomeric SMILES |
C[C@@H]1CN(CC[C@@H]1OC)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(CCC1OC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


